4-Oxazolemethanol, 2-(butylamino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(butylamino)oxazol-4-yl)methanol is an organic compound with the molecular formula C8H14N2O2 It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(butylamino)oxazol-4-yl)methanol typically involves the reaction of an oxazole derivative with a butylamine. The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction. The specific synthetic route can vary, but a common method involves the following steps:
Formation of the Oxazole Ring: This can be achieved through the cyclization of a suitable precursor, such as an α-haloketone with an amide.
Introduction of the Butylamino Group: The oxazole derivative is then reacted with butylamine under controlled conditions to introduce the butylamino group at the 2-position of the oxazole ring.
Industrial Production Methods
Industrial production methods for (2-(butylamino)oxazol-4-yl)methanol would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2-(butylamino)oxazol-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The oxazole ring can be reduced under specific conditions to form a dihydro-oxazole derivative.
Substitution: The butylamino group can be substituted with other amines or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various amines or other nucleophiles in the presence of a suitable catalyst or under basic conditions.
Major Products Formed
Oxidation: Formation of (2-(butylamino)oxazol-4-yl)carboxylic acid.
Reduction: Formation of 2-(butylamino)dihydro-oxazol-4-ylmethanol.
Substitution: Formation of various substituted oxazole derivatives depending on the nucleophile used.
Scientific Research Applications
(2-(butylamino)oxazol-4-yl)methanol has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may serve as a probe or ligand in biochemical studies to investigate enzyme activities or receptor binding.
Industry: Used in the development of new materials or as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (2-(butylamino)oxazol-4-yl)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors. The butylamino group can form hydrogen bonds or electrostatic interactions with active sites, while the oxazole ring can participate in π-π stacking or hydrophobic interactions. These interactions can modulate the activity of the target protein or enzyme, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2-(ethylamino)oxazol-4-yl)methanol
- (2-(propylamino)oxazol-4-yl)methanol
- (2-(methylamino)oxazol-4-yl)methanol
Uniqueness
(2-(butylamino)oxazol-4-yl)methanol is unique due to the presence of the butylamino group, which can confer different physicochemical properties compared to its ethyl, propyl, or methyl analogs. These differences can affect its solubility, reactivity, and biological activity, making it a valuable compound for specific applications where these properties are advantageous.
Properties
CAS No. |
57067-40-0 |
---|---|
Molecular Formula |
C8H14N2O2 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
[2-(butylamino)-1,3-oxazol-4-yl]methanol |
InChI |
InChI=1S/C8H14N2O2/c1-2-3-4-9-8-10-7(5-11)6-12-8/h6,11H,2-5H2,1H3,(H,9,10) |
InChI Key |
AIOHQDFPSHTPJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=NC(=CO1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.